![molecular formula C16H15ClN2O3 B13559069 [(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 502593-26-2](/img/structure/B13559069.png)
[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and a carboxylate group, as well as a phenylethyl carbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with [(2-Phenylethyl)carbamoyl]methyl chloride under basic conditions to form the desired ester. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution: Products with different substituents on the pyridine ring.
Hydrolysis: The corresponding carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
科学的研究の応用
[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antagonist for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an antagonist for certain receptors by binding to them and inhibiting their activity. The pathways involved can include signal transduction mechanisms that are disrupted by the compound’s binding .
類似化合物との比較
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: A simpler ester derivative with similar chemical properties.
Fluoro substituted 6-phenylnicotinamide: Another compound with a pyridine ring and potential biological activity.
Uniqueness
[(2-Phenylethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
特性
CAS番号 |
502593-26-2 |
|---|---|
分子式 |
C16H15ClN2O3 |
分子量 |
318.75 g/mol |
IUPAC名 |
[2-oxo-2-(2-phenylethylamino)ethyl] 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c17-14-7-6-13(10-19-14)16(21)22-11-15(20)18-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,18,20) |
InChIキー |
ZJCFSIKSFVNDLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl |
溶解性 |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
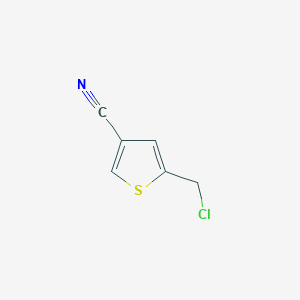
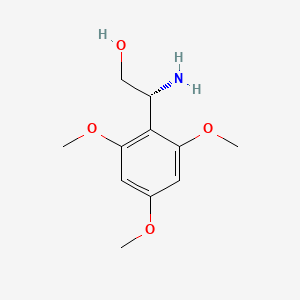
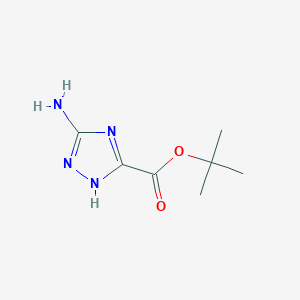

![2-[1-(1H-pyrazol-1-yl)cyclobutyl]aceticacidhydrochloride](/img/structure/B13559003.png)
![5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoic acid](/img/structure/B13559007.png)
![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13559021.png)

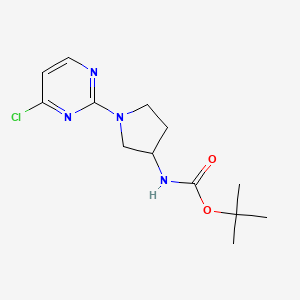
![2-Hydroxy-2-[6-(trifluoromethyl)-3-pyridyl]acetic Acid](/img/structure/B13559045.png)
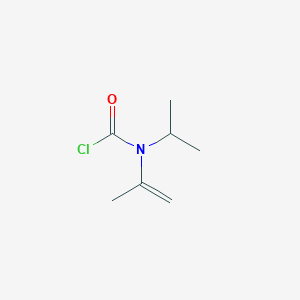
![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
![2,7-Diazaspiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13559061.png)
